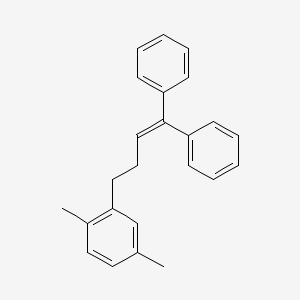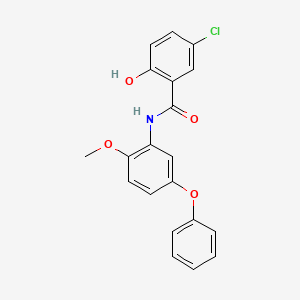
5-Chloro-2-hydroxy-N-(2-methoxy-5-phenoxyphenyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Chloro-2-hydroxy-N-(2-methoxy-5-phenoxyphenyl)benzamide is an organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique chemical structure, which includes a chloro group, a hydroxy group, and a methoxy-phenoxyphenyl moiety. Its molecular formula is C20H18ClNO4.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2-hydroxy-N-(2-methoxy-5-phenoxyphenyl)benzamide typically involves multiple steps. One common method involves the reaction of 5-chloro-2-hydroxybenzoic acid with 2-methoxy-5-phenoxyaniline under specific conditions to form the desired benzamide compound. The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction mixture is stirred at room temperature for several hours to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-2-hydroxy-N-(2-methoxy-5-phenoxyphenyl)benzamide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea.
Major Products Formed
Oxidation: Formation of 5-chloro-2-oxo-N-(2-methoxy-5-phenoxyphenyl)benzamide.
Reduction: Formation of 5-chloro-2-hydroxy-N-(2-methoxy-5-aminophenyl)benzamide.
Substitution: Formation of various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
5-Chloro-2-hydroxy-N-(2-methoxy-5-phenoxyphenyl)benzamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and inflammatory conditions.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-Chloro-2-hydroxy-N-(2-methoxy-5-phenoxyphenyl)benzamide involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or receptors, thereby modulating biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 5-Chloro-2-hydroxy-N-(4-methoxy-2-nitrophenyl)benzamide
- 5-Chloro-2-methoxy-N-(2-chloro-4-nitrophenyl)benzamide
- 3-Benzyl-5-chloro-N-(4-chloro-3-nitrophenyl)-2-hydroxybenzamide
Uniqueness
5-Chloro-2-hydroxy-N-(2-methoxy-5-phenoxyphenyl)benzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of chloro, hydroxy, and methoxy-phenoxyphenyl groups makes it a versatile compound for various applications.
Properties
CAS No. |
634185-36-7 |
|---|---|
Molecular Formula |
C20H16ClNO4 |
Molecular Weight |
369.8 g/mol |
IUPAC Name |
5-chloro-2-hydroxy-N-(2-methoxy-5-phenoxyphenyl)benzamide |
InChI |
InChI=1S/C20H16ClNO4/c1-25-19-10-8-15(26-14-5-3-2-4-6-14)12-17(19)22-20(24)16-11-13(21)7-9-18(16)23/h2-12,23H,1H3,(H,22,24) |
InChI Key |
AZJWMHHOKCUHQX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)OC2=CC=CC=C2)NC(=O)C3=C(C=CC(=C3)Cl)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


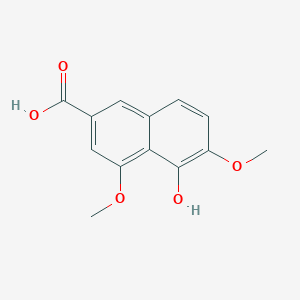
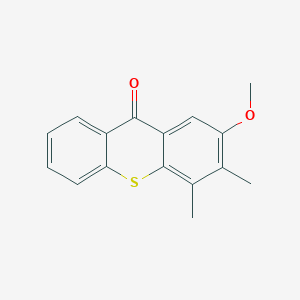
![2-[(2-chloro-7H-purin-6-yl)sulfanyl]quinoline](/img/structure/B12600882.png)
![[1,1'-Biphenyl]-4-sulfonamide, 4'-fluoro-N-(4-hydroxybutyl)-](/img/structure/B12600892.png)
silane](/img/structure/B12600896.png)
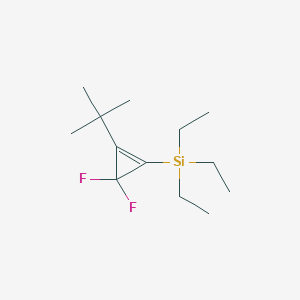
![1,1'-[Ethane-1,2-diyldi(4,1-phenylene)]bis(2-methylpropan-1-one)](/img/structure/B12600904.png)

![1-[Chloro(cyclohex-2-en-1-ylidene)methanesulfinyl]-4-methylbenzene](/img/structure/B12600912.png)

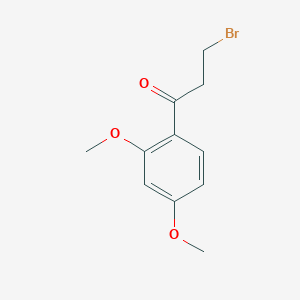
-lambda~5~-phosphane](/img/structure/B12600929.png)
![1-{[(R)-1-Chloroethanesulfinyl]methyl}-4-methylbenzene](/img/structure/B12600935.png)
